molecular formula C12H8ClN3O3 B5067504 N-(2-chloro-4-nitrophenyl)nicotinamide CAS No. 5531-93-1

N-(2-chloro-4-nitrophenyl)nicotinamide

Cat. No. B5067504
CAS RN: 5531-93-1
M. Wt: 277.66 g/mol
InChI Key: IMKRMMGXBOMDLF-UHFFFAOYSA-N
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Description

“N-(2-chloro-4-nitrophenyl)nicotinamide” is a chemical compound that has been studied for its potential applications in pharmaceutical production . It has been used as a functionalized active pharmaceutical ingredient (API) surrogate . The CAS number for this compound is 5531-93-1.


Synthesis Analysis

The synthesis of “this compound” has been studied in the context of catalytic hydrogenation . The process involves the use of a stabilized Pd nanoparticle-organic-silica catalyst to selectively catalyze the hydrogenation of the compound . The reactant and products in the hydrogenation reaction mixture were analyzed by high pressure liquid chromatography (HPLC) .


Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed in various studies. For instance, the initial structure refinement showed two large equal electron density peaks suitable for two Cl atoms on the 2 and 6 positions of the aromatic ring .


Chemical Reactions Analysis

The chemical reactions involving “this compound” have been analyzed in the context of catalytic hydrogenation . A kinetic analysis revealed that the surface-catalyzed hydrogenation progresses through a condensation mechanism whereby an azo dimer intermediate is formed and rapidly consumed .

Safety and Hazards

The safety data sheet for a similar compound, “4-Nitrophenyl chloroformate”, suggests that it causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to wear personal protective equipment, ensure adequate ventilation, and avoid contact with eyes, skin, and clothing .

Future Directions

The future directions for the study of “N-(2-chloro-4-nitrophenyl)nicotinamide” could involve further exploration of its potential applications in pharmaceutical production. The use of micro-flow technologies and a drive toward more efficient, greener, and safer processes have led to a renaissance in flow-chemistry for pharmaceutical production .

properties

IUPAC Name

N-(2-chloro-4-nitrophenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O3/c13-10-6-9(16(18)19)3-4-11(10)15-12(17)8-2-1-5-14-7-8/h1-7H,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKRMMGXBOMDLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30386001
Record name N-(2-CHLORO-4-NITRO-PHENYL)PYRIDINE-3-CARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5531-93-1
Record name N-(2-CHLORO-4-NITRO-PHENYL)PYRIDINE-3-CARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30386001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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